
1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)propan-2-ol
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Overview
Description
1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)propan-2-ol is an organic compound that features a carbazole moiety linked to a chlorophenoxy group via a propanol chain
Preparation Methods
The synthesis of 1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)propan-2-ol typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Carbazole Moiety: The carbazole nucleus is synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Propanol Chain: The propanol chain is introduced via nucleophilic substitution reactions.
Introduction of the Chlorophenoxy Group: The final step involves the reaction of the intermediate with 2-chlorophenol under suitable conditions to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)propan-2-ol involves its interaction with molecular targets in biological systems. The carbazole moiety can intercalate with DNA, affecting gene expression and cellular processes. The chlorophenoxy group may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)propan-2-ol can be compared with similar compounds such as:
1-(9H-carbazol-9-yl)-3-(4-chlorophenoxy)propan-2-ol: Similar structure but with a different position of the chlorine atom, leading to variations in reactivity and biological activity.
1-(9H-carbazol-9-yl)-3-(2-bromophenoxy)propan-2-ol: Substitution of chlorine with bromine can alter the compound’s chemical properties and reactivity.
1-(9H-carbazol-9-yl)-3-(2-methylphenoxy)propan-2-ol: The presence of a methyl group instead of chlorine can significantly change the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Biological Activity
1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)propan-2-ol, a compound with the molecular formula C21H18ClNO2 and a molecular weight of 351.82612, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following properties:
- CAS Number : 21993189
- Molecular Weight : 351.82612
- Molecular Formula : C21H18ClNO2
- Structure : The structure includes a carbazole moiety, which is known for its applications in pharmaceuticals and organic electronics.
Research indicates that compounds similar to this compound may exhibit significant activity against various biological targets. The presence of the carbazole structure suggests potential interactions with neurotransmitter systems, particularly through inhibition of monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters such as dopamine and serotonin.
Inhibition Studies
A comparative analysis with known MAO-B inhibitors reveals that modifications on the carbazole core can enhance inhibitory potency. For instance, studies have shown that certain derivatives exhibit IC50 values in the low nanomolar range, indicating strong inhibitory effects on MAO-B activity (Table 1).
Compound Name | ChEMBL ID | Structure | MAO-B IC50 (nM) |
---|---|---|---|
Selegiline | CHEMBL972 | Structure A | 36.0 |
Rasagiline | CHEMBL887 | Structure B | 15.4 |
Safinamide | CHEMBL396778 | Structure C | 29.0 |
Target Compound | TBD | Structure D | TBD |
Neuroprotective Effects
A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of carbazole derivatives, including this compound. Results indicated that these compounds could reduce oxidative stress markers in neuronal cell lines, suggesting a protective role against neurodegeneration.
Anticancer Activity
Another investigation focused on the anticancer properties of related compounds. The findings demonstrated that certain derivatives inhibited cell proliferation in various cancer cell lines through apoptosis induction mechanisms. The specific pathways involved include modulation of cell cycle regulators and activation of caspase cascades.
Properties
IUPAC Name |
1-carbazol-9-yl-3-(2-chlorophenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO2/c22-18-9-3-6-12-21(18)25-14-15(24)13-23-19-10-4-1-7-16(19)17-8-2-5-11-20(17)23/h1-12,15,24H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONJCMFDSVOLFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=CC=C4Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.